
3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Übersicht
Beschreibung
3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as 3-Chloro-2-methylphenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, is a heterocyclic compound with potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. This compound has been the subject of numerous scientific studies due to its unique structure and potential biological activities. The aim of
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Analgesic Activity
Compounds with the quinazolinone ring structure, including derivatives similar to 3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, have been synthesized and tested for their analgesic activities. These compounds showed significant analgesic effects in vitro, highlighting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Anti-inflammatory Properties
Novel quinazolinone derivatives have been synthesized and shown to possess promising anti-inflammatory and antimicrobial activities. This suggests their potential application in treating infections and inflammation-related conditions (M. Mahmoud et al., 2012).
Anticancer Applications
Quinazolinone compounds have been explored for their anticancer properties. Novel derivatives of quinazolinone have been synthesized and tested against various cancer cell lines, indicating their potential as anticancer agents (S. Barakat et al., 2007).
Corrosion Inhibition
In addition to biomedical applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, demonstrating their potential in protecting metals against corrosion in acidic environments (N. Errahmany et al., 2020).
Chemical Sensor Development
Quinazolinone derivatives have also been utilized in the development of fluorescent chemical sensors, particularly for the detection of metal ions like Fe3+. These compounds can act as effective fluoroionophores, indicating their utility in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).
Eigenschaften
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-11(16)6-4-8-13(9)18-14(19)10-5-2-3-7-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZLGTJMCJQGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368247 | |
| Record name | 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-2-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
81066-84-4 | |
| Record name | 3-(3-Chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1597167.png)
![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)
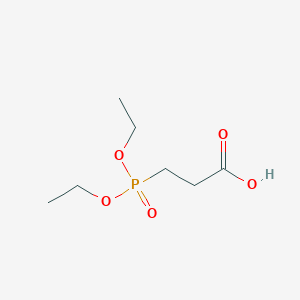


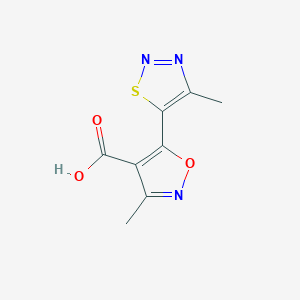
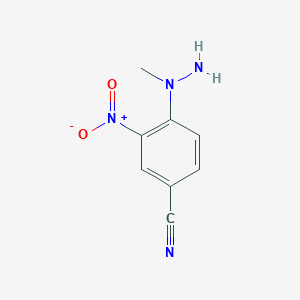
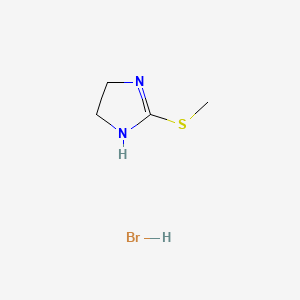


![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
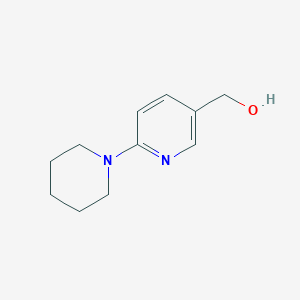
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)